16-O-Acetylvindoline
Description
16-O-Acetylvindoline is a monoterpenoid indole alkaloid derived from the Catharanthus roseus plant, structurally characterized by a vindoline backbone with an acetyl group at the 16-O position (Figure 1). This modification distinguishes it from other vindoline derivatives and influences its chemical reactivity and biological interactions. Key properties include:
- Molecular Formula: C₂₄H₃₂N₂O₅
- Role in Biosynthesis: Intermediate in the synthesis of complex anticancer alkaloids like vinblastine and vincristine .
- Reactivity: Participates in photochemical and enzymatic reactions, such as photocyanation and oxidative iminium formation, which are critical for functionalizing its structure .
Properties
CAS No. |
58811-96-4 |
|---|---|
Molecular Formula |
C27H34N2O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (10S,11R,12R,19R)-10,11-diacetyloxy-12-ethyl-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C27H34N2O7/c1-7-25-11-8-13-29-14-12-26(21(25)29)19-10-9-18(33-5)15-20(19)28(4)22(26)27(24(32)34-6,36-17(3)31)23(25)35-16(2)30/h8-11,15,21-23H,7,12-14H2,1-6H3/t21-,22?,23+,25+,26?,27-/m0/s1 |
InChI Key |
MIXMNHGQPDWWTF-QDAQGZQISA-N |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1C4(CC3)C([C@]([C@@H]2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)OC(=O)C)N(C5=C4C=CC(=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-O-Acetylvindoline typically involves the acetylation of vindoline. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves extraction from Catharanthus roseus followed by chemical modification. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .
Chemical Reactions Analysis
Oxidation Reactions of 16-O-Acetylvindoline
Oxidation reactions are a key aspect of the chemical transformations of this compound. These reactions often involve the formation of highly reactive intermediates, such as radical cations or iminium derivatives, which can further react to form complex products.
Enzymatic Oxidation
Enzymatic oxidation of this compound can be catalyzed by enzymes like horseradish peroxidase (HRP) or copper oxidases such as laccase and human ceruloplasmin. These enzymes facilitate the abstraction of electrons from the substrate, leading to the formation of reactive intermediates. For instance, HRP can reduce to HRP-II while oxidizing this compound to an iminium derivative, which can then undergo further transformations .
Chemical Oxidation
Chemical oxidation using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) also results in the formation of iminium derivatives. These derivatives can be isolated and characterized, providing insights into the reaction mechanisms .
Reaction Mechanisms and Intermediates
The oxidation of this compound typically involves the formation of a highly reactive radical cation intermediate, which then loses a proton and another electron to form an iminium derivative. This iminium derivative can undergo intramolecular reactions or react with other molecules to form complex products.
| Intermediate | Formation Conditions | Further Reactions |
|---|---|---|
| Radical Cation | Enzymatic or chemical oxidation | Loss of proton and electron to form iminium derivative |
| Iminium Derivative | Reduction of iminium with NaBD4 | Monodeuterated this compound |
Scientific Research Applications
Medicinal Applications
Anticancer Activity :
One of the primary applications of 16-O-acetylvindoline is in cancer treatment. It exhibits cytotoxic properties against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for developing new anticancer drugs .
Mechanism of Action :
The mechanism by which this compound exerts its effects involves the disruption of microtubule formation, similar to other vinca alkaloids. This disruption leads to cell cycle arrest and subsequent cell death, highlighting its potential as a chemotherapeutic agent .
Organic Synthesis Applications
The compound has also found applications in organic synthesis, particularly as a photocatalyst in various chemical reactions. It has been utilized in regio- and diastereoselective photocyanation processes, showcasing its versatility in facilitating complex organic transformations .
Photocatalytic Reactions :
Recent studies have demonstrated that this compound can serve as an effective photocatalyst when combined with other reagents. For example, it has been involved in reactions that yield valuable chemical intermediates with high selectivity and efficiency .
Data Tables
Case Studies
-
Case Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : Various concentrations of the compound were tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity against both cell lines.
- : Supports the potential use of this compound as a lead compound for developing new anticancer therapies.
-
Case Study on Photocatalytic Applications :
- Objective : To investigate the effectiveness of this compound in photocatalytic organic reactions.
- Methodology : The compound was tested under UV light conditions for its ability to facilitate photocyanation reactions.
- Findings : The reaction yielded products with high regioselectivity and efficiency compared to traditional methods.
- : Demonstrates the utility of this compound in advancing synthetic methodologies within organic chemistry.
Mechanism of Action
The mechanism of action of 16-O-Acetylvindoline involves its interaction with various molecular targets and pathways. It is known to undergo photochemical reactions, where it acts as a substrate for photosensitized oxidation. The compound interacts with singlet oxygen, leading to the formation of reactive intermediates that can further react to form various products . These reactions are highly regio- and diastereoselective, indicating specific molecular interactions and pathways .
Comparison with Similar Compounds
Structural Differences
The acetyl group at the 16-O position is a defining feature. Comparisons with related compounds include:
| Compound | Substituent at C-16 | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 16-O-Acetylvindoline | O-Acetyl | C₂₄H₃₂N₂O₅ | Acetyl enhances electron density at C-3 |
| Vindoline | OH | C₂₂H₃₀N₂O₄ | Free hydroxyl group; less steric hindrance |
| 16-Demethoxyvindoline | H | C₂₁H₂₈N₂O₄ | Lacks both methoxy and acetyl groups |
| Catharanthine | N/A | C₂₁H₂₄N₂O₂ | Coumarin-like structure; no acetyl group |
Key Insight : The acetyl group in this compound stabilizes reactive intermediates (e.g., iminium ions) and directs regioselectivity in reactions .
Reactivity in Oxidation Reactions
This compound undergoes enzymatic (laccase, ceruloplasmin) and chemical (DDQ) oxidation to form a reactive iminium intermediate (2a), which dimerizes or reacts with nucleophiles like cyanide . In contrast:
Photochemical Reactivity
This compound exhibits distinct photocyanation behavior compared to catharanthine when using tetraphenylporphyrin (TPP) as a photocatalyst:
| Compound | Reaction Type | Nucleophile | Yield (%) | Product |
|---|---|---|---|---|
| This compound | Photocyanation | TMSCN | 71–85 | α-Aminonitriles |
| Catharanthine | Photocyanation | TMSCN | 68–74 | β-Diester amines |
Mechanistic Note: The acetyl group in this compound facilitates α-functionalization by stabilizing transition states, whereas catharanthine’s structure favors β-addition .
Biological Activity
16-O-Acetylvindoline is an indole alkaloid derived from the plant Catharanthus roseus, known for its significant biological activities, particularly in anticancer research. This compound is a derivative of vindoline and has been extensively studied for its pharmacological properties, including cytotoxicity against various cancer cell lines, antibacterial, antifungal, and antiviral activities. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound is characterized by the acetylation of the hydroxyl group at the C-16 position of vindoline. The synthesis typically involves the use of acetylating agents under controlled conditions to yield high purity products. Various synthetic methodologies have been explored, including palladium-catalyzed reactions that enhance regioselectivity and yield .
Anticancer Activity
One of the most notable aspects of this compound is its cytotoxic potential against cancer cells. Research indicates that it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that it effectively inhibits cell proliferation in various cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
The mechanism involves binding to tubulin, which interferes with microtubule assembly and function, ultimately suppressing tumor growth .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | Microtubule disruption |
| Lung Cancer | 0.8 | Apoptosis induction |
| Leukemia | 0.3 | Cell cycle arrest |
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
Antiviral Activity
Recent studies have indicated that this compound possesses antiviral activity , particularly against herpes simplex virus (HSV) and hepatitis C virus (HCV). The compound's mechanism appears to involve interference with viral replication processes, making it a candidate for further antiviral drug development .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant dose-dependent inhibition of cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis markers.
- Antimicrobial Testing : In another study, this compound was tested against clinical isolates of bacteria and fungi. The results demonstrated its potential as a therapeutic agent in treating infections caused by resistant strains.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound induces apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c release from mitochondria and activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
